molecular formula C13H15N3O B1436619 5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 1240676-59-8

5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1436619
CAS No.: 1240676-59-8
M. Wt: 229.28 g/mol
InChI Key: KRSOFLIDWQLZKU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 1240676-59-8) is a pyrimidinone derivative with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . The compound features a pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 6, and a 4-methylphenylamino group at position 2. It has been cataloged for research purposes, though commercial availability is currently discontinued . Pyrimidinone derivatives are of significant interest due to their bioactivity in antiviral, anticancer, and anti-inflammatory applications, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4,5-dimethyl-2-(4-methylanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-4-6-11(7-5-8)15-13-14-10(3)9(2)12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOFLIDWQLZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclization to Form Pyrimidinedione

Raw Materials:

  • Cyanoacetate (methyl or ethyl)
  • Urea
  • Sodium metal (or sodium hydride)
  • Solvent (e.g., absolute methanol or ethanol)

Procedure:

  • Activation: Sodium metal is added to the solvent in a reaction vessel under inert atmosphere, ensuring complete dissolution.
  • Addition of Cyanoacetate: Dropwise addition of methyl or ethyl cyanoacetate occurs at ambient temperature, maintaining controlled addition to prevent side reactions.
  • Reaction with Urea: After initial refluxing (typically 3-4 hours at 65–80°C), urea is introduced, and the mixture is refluxed further to promote cyclization, forming the intermediate pyrimidinedione.
  • Isolation: The mixture is cooled, filtered, and the solid is washed and dried to yield the pyrimidinedione intermediate.

Research Findings:

  • The process yields high purity pyrimidinedione with yields exceeding 95%, as demonstrated in experimental setups where methyl cyanoacetate was used with sodium metal and urea, resulting in yields of approximately 97%.

Step 2: Methylation to Form Dimethoxy Derivative

Reagents:

  • Pyrimidinedione from Step 1
  • Methylating agent (dimethyl sulfate or dimethyl carbonate)
  • Solid base (sodium hydroxide or potassium hydroxide)
  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)
  • Solvent (e.g., toluene, DMF, or pyridine)

Procedure:

  • The pyrimidinedione is dissolved with the base, catalyst, and methylating agent in the solvent.
  • The mixture is heated at 60–80°C for approximately 8–10 hours under reflux.
  • After completion, the reaction mixture is cooled, filtered, and the solvent is distilled off.
  • The crude product is purified via recrystallization, yielding the target compound with high purity.

Research Findings:

  • The methylation step is efficient, with yields typically over 90%. The use of dimethyl carbonate offers a greener alternative to dimethyl sulfate, reducing toxicity and environmental hazards.

Innovative and Green Approaches

Recent advances focus on environmentally benign methods:

Data Table Summarizing Preparation Methods

Step Raw Materials Conditions Yield Key Features References
Cyclization Cyanoacetate, urea, sodium metal Reflux 65–80°C, 3–4h >95% Eco-friendly, avoids phosphorus oxychloride
Methylation Pyrimidinedione, dimethyl carbonate, base 60–80°C, 8–10h >90% Green methylation reagent, high efficiency

Research Findings and Advantages

  • High Yield and Purity: The described methods consistently produce high-purity compounds with yields exceeding 95% for the cyclization step and 90% for methylation.
  • Environmental Benefits: The protocols eliminate the use of highly toxic reagents like phosphorus oxychloride and dimethyl sulfate, favoring greener alternatives.
  • Operational Simplicity: The reactions are straightforward, requiring common laboratory equipment, reducing operational complexity and cost.
  • Scalability: The methods are adaptable for industrial-scale synthesis due to their simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H16N4OC_{13}H_{16}N_4O and a molecular weight of approximately 244.29 g/mol. Its structure features a pyrimidine ring substituted with methyl and phenyl groups, which is crucial for its biological activity.

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential in nucleotide synthesis and is a target for anticancer drugs . Inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cancer cells.
  • Antimicrobial Properties :
    • Research suggests that pyrimidine derivatives possess antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal strains .

The biological activities associated with this compound stem from its interaction with multiple molecular targets:

  • Kinase Inhibition : Studies have shown that certain pyrimidine derivatives can selectively inhibit protein kinases, which play critical roles in signal transduction pathways related to cell growth and survival . This inhibition can lead to apoptosis in cancer cells.
  • Cell Cycle Regulation : The compound's ability to modulate the cell cycle has been investigated, indicating potential applications in therapies aimed at controlling cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of pyrimidine derivatives has revealed that modifications at specific positions on the pyrimidine ring can significantly enhance biological activity. For example, substituents such as methyl or phenyl groups have been shown to increase potency against certain targets .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinones are highly dependent on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 2) Core Structure Molecular Weight (g/mol) Key Biological Activity/Notes References
Target Compound 4-Methylphenylamino Pyrimidin-4(3H)-one 229.28 Under research (discontinued)
DNTP 4-Nitrophenyl Thieno[2,3-d]pyrimidin-4(3H)-one 307.01 HIV-1 RT inhibition; resistance mutations observed
Compound 25 () 5-Nitrothiophen-2-yl Thieno[2,3-d]pyrimidin-4(3H)-one 307.01 High synthetic yield (93%); antiviral potential
2-[(2,3-Dimethylphenyl)amino] analog 2,3-Dimethylphenylamino Pyrimidin-4(3H)-one 243.31 Positional isomer; SAR studies ongoing
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio) analog Naphthalen-1-ylmethylthio Thieno[2,3-d]pyrimidin-4(3H)-one 380.50 Enhanced lipophilicity; anticancer applications

Key Observations :

  • Substituent Electronic Effects: The electron-withdrawing nitro group in DNTP enhances binding to HIV-1 reverse transcriptase (RT) but induces resistance mutations (e.g., C280A and T286A in RT) . In contrast, the electron-donating 4-methylphenylamino group in the target compound may alter binding affinity or metabolic stability.
  • Heterocyclic vs. Aromatic Substituents: Thienopyrimidinone derivatives (e.g., DNTP, Compound 25) exhibit enhanced π-π stacking interactions with viral enzymes compared to pyrimidinones, improving antiviral potency .

Biological Activity

5,6-Dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS Number: 1240676-59-8) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring substituted with methyl and phenyl groups, suggests potential biological activities that have been explored in various research studies.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a pyrimidine ring with methyl and 4-methylphenyl substitutions, enhancing its lipophilicity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methylphenylamine with a suitable pyrimidine precursor. A common method includes the reaction of 4-methylphenylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of potassium carbonate in dimethylformamide (DMF) under elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Specifically, it may inhibit certain kinases or interact with DNA, influencing cellular processes such as replication and transcription.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrimidine have been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. The compound's structural features may enhance its efficacy as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that related pyrimidine derivatives possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising results for further development in antimicrobial therapies .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameStructure TypeNotable ActivityMIC Values (µg/mL)
2-AminopyrimidinePyrimidine derivativeAntibacterial12.5
4,6-Dimethyl-2-aminopyrimidinePyrimidine derivativeAnticancer10
5-Fluoro-2-(4-methylphenyl)thiazoleThiazole derivativeAntifungal8
This compound Pyrimidine derivativeAnticancer & AntimicrobialTBD

Case Studies

  • Anticancer Study : A study demonstrated that related pyrimidine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of cell cycle regulators.
  • Antibacterial Evaluation : In vitro testing revealed that derivatives showed significant activity against Gram-positive bacteria with MIC values comparable to established antibiotics like ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Reactant of Route 2
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5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

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